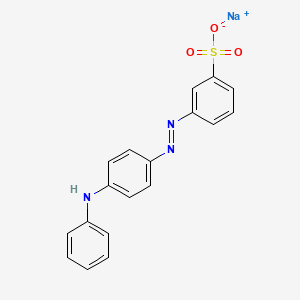
Diethyl (1-pyrrolidinemethylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1-pyrrolidinemethylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyrrolidine ring attached to a methylene group, which is further connected to a diethyl malonate moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (1-pyrrolidinemethylene)malonate can be synthesized through the alkylation of diethyl malonate with pyrrolidine. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide. The enolate ion then undergoes nucleophilic substitution with pyrrolidine to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
Diethyl (1-pyrrolidinemethylene)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position through an S_N2 reaction with alkyl halides.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide
Acids: Hydrochloric acid
Solvents: Ethanol, water
Major Products Formed
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
科学的研究の応用
Diethyl (1-pyrrolidinemethylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
作用機序
The mechanism of action of diethyl (1-pyrrolidinemethylene)malonate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The compound’s reactivity is primarily due to the presence of the active methylene group flanked by two carbonyl groups, which stabilizes the enolate ion through resonance . This allows the compound to participate in various chemical transformations, including alkylation and Michael addition reactions .
類似化合物との比較
Similar Compounds
Diethyl Malonate: A simpler analog without the pyrrolidine ring, commonly used in malonic ester synthesis.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl Acetoacetate: Contains a similar 1,3-dicarbonyl structure but with a ketone group instead of an ester.
Uniqueness
Diethyl (1-pyrrolidinemethylene)malonate is unique due to the presence of the pyrrolidine ring, which imparts additional reactivity and potential for forming more complex structures. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other advanced materials .
特性
CAS番号 |
55133-78-3 |
|---|---|
分子式 |
C12H19NO4 |
分子量 |
241.28 g/mol |
IUPAC名 |
diethyl 2-(pyrrolidin-1-ylmethylidene)propanedioate |
InChI |
InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-13-7-5-6-8-13/h9H,3-8H2,1-2H3 |
InChIキー |
NSEAIZBXBUHBIT-UHFFFAOYSA-N |
不純物 |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. |
正規SMILES |
CCOC(=O)C(=CN1CCCC1)C(=O)OCC |
沸点 |
200 °C 199.00 to 200.00 °C. @ 760.00 mm Hg 199 °C |
Color/Form |
Colorless liquid Clear, colorless liquid |
密度 |
1.0551 g/cu cm at 20 °C Density (at 20 °C): 1.06 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 1.053-1.056 |
引火点 |
200 °F (93 °C) (open cup) 85 °C c.c. |
melting_point |
-50 °C |
物理的記述 |
Liquid, Other Solid; Liquid Colorless liquid with a sweet ester odor; [Hawley] Liquid COLOURLESS LIQUID. colourless liquid with slightly fruity odou |
溶解性 |
In water, 20 g/L at 20 °C Miscible with ethanol, ether; very soluble in acetone, benzene Soluble in chloroform Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C 23.2 mg/mL at 37 °C Solubility in water, g/l at 20 °C: 20 (moderate) soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil 1 mL in 1.5 mL 60% alcohol (in ethanol) |
蒸気密度 |
5.52 (Air = 1) Relative vapor density (air = 1): 5.52 |
蒸気圧 |
0.26 [mmHg] 0.19 mm Hg at 25 °C Vapor pressure, Pa at 25 °C: 36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



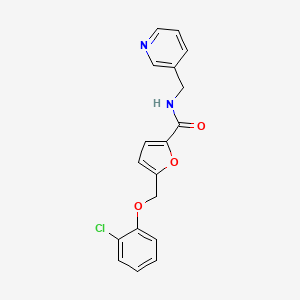
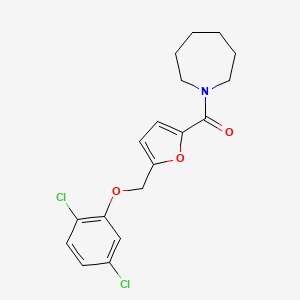
![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10817144.png)
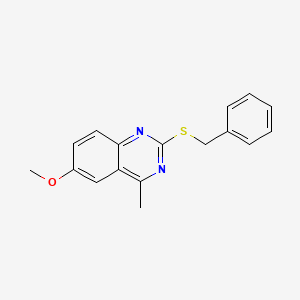
![2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione](/img/structure/B10817153.png)
![5,5-dimethyl-14-(2-methylprop-2-enyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B10817156.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B10817166.png)
![5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B10817170.png)
![5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B10817173.png)
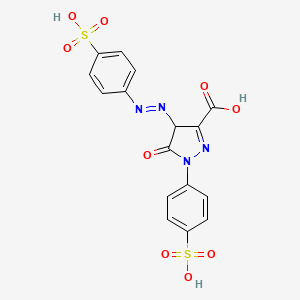
![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10817196.png)
